molecular formula C9H17N3O B8525887 2-(Piperidin-4-yl)tetrahydropyridazin-3(2H)-one

2-(Piperidin-4-yl)tetrahydropyridazin-3(2H)-one

Cat. No. B8525887
M. Wt: 183.25 g/mol
InChI Key: OZVVASVWSPJFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yl)tetrahydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-4-yl)tetrahydropyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-yl)tetrahydropyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Piperidin-4-yl)tetrahydropyridazin-3(2H)-one

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-piperidin-4-yldiazinan-3-one

InChI

InChI=1S/C9H17N3O/c13-9-2-1-5-11-12(9)8-3-6-10-7-4-8/h8,10-11H,1-7H2

InChI Key

OZVVASVWSPJFDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(NC1)C2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-oxotetrahydropyridazin-1(2H)-carboxylate (0.84 g) obtained in Example 29a} was dissolved in trifluoroacetic acid (1 mL) and dichloromethane (1.5 mL), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure, and the residue was made alkaline with an aqueous sodium bicarbonate solution and then extracted with dichloromethane. The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was dissolved in ethanol (10 mL), and 10% palladium on carbon (0.1 g) was added, followed by stirring under a hydrogen atmosphere for 15 hours. After the catalyst was removed, the solvent was distilled off under reduced pressure to obtain the title compound (0.40 g, quantitative) as a yellow oil.
Name
tert-Butyl 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-oxotetrahydropyridazin-1(2H)-carboxylate
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two

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